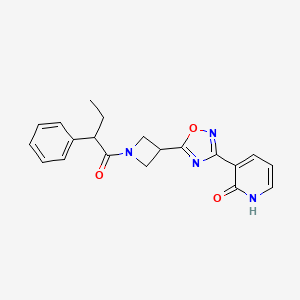

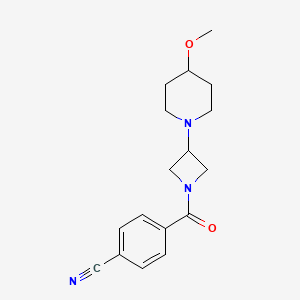

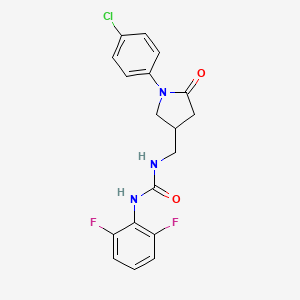

![molecular formula C16H22BNO3S B2672925 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide CAS No. 2169311-10-6](/img/structure/B2672925.png)

11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in reactions involving boronic acids . They are typically colorless to yellow liquids or solids .

Synthesis Analysis

The synthesis of these compounds often involves the reaction of a suitable organic compound with a boronic acid or boronic ester . The exact method would depend on the specific compound being synthesized.Molecular Structure Analysis

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group consists of a boron atom bonded to two oxygen atoms and a carbon ring. The carbon ring is substituted with methyl groups .Chemical Reactions Analysis

These compounds can participate in various chemical reactions, including coupling reactions with aryl iodides . They can also undergo hydroboration, a reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond .Physical And Chemical Properties Analysis

These compounds are typically stable under normal conditions. They have a relatively high boiling point due to the presence of the boron-oxygen and carbon-carbon bonds .Scientific Research Applications

Boronic Acid Derivatives in Organic Synthesis

Boronic acid derivatives play a crucial role in organic synthesis reactions. Let’s explore some specific applications:

Carbon-Carbon Coupling Reactions:- Suzuki reactions involve coupling aryl or vinyl boronic acids with aryl or vinyl halides, leading to biaryl compounds. The resulting products find applications in materials science, pharmaceuticals, and agrochemicals .

- By coupling boronic acids with heteroaryl halides, researchers can synthesize a wide range of heterocycles, including furans, thiophenes, and pyridines .

Fluorine-Containing Compounds

Fluorine-containing compounds exhibit unique properties and have applications in various fields:

Medicinal Chemistry:- Among the top 200 globally sold medicines, 29 are fluorine-containing drugs approved by the FDA. These drugs cover a wide range of therapeutic areas .

Amide Local Anesthetics

Amide local anesthetics find widespread use in clinical cancer surgery:

Cancer Treatment:Safety and Hazards

properties

IUPAC Name |

11-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3S/c1-15(2)16(3,4)21-17(20-15)11-7-8-13-12(10-11)14-6-5-9-22(14,19)18-13/h7-8,10,14H,5-6,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQMZFGXDIZJJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=S4(=O)C3CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

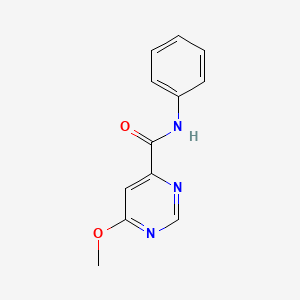

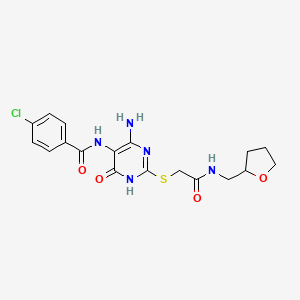

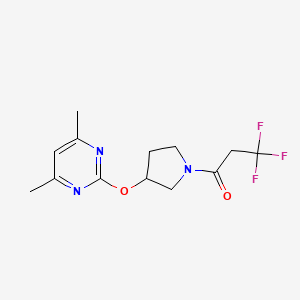

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2672852.png)

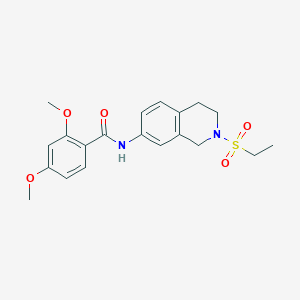

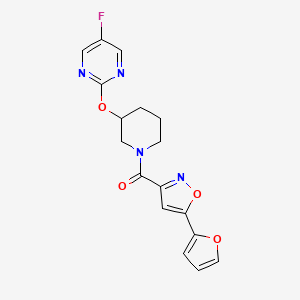

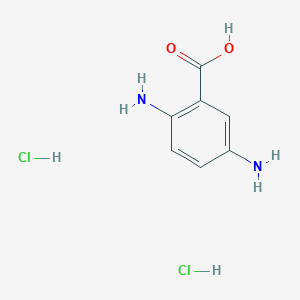

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2672853.png)

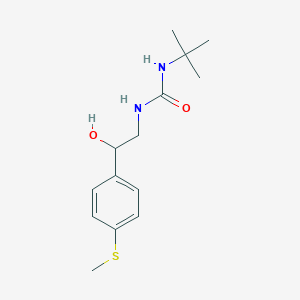

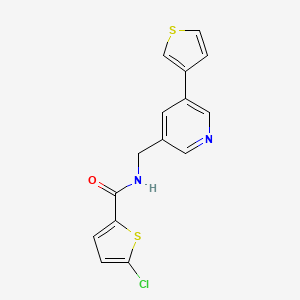

![N-(furan-2-ylmethyl)-2-(3-(2-(4-methoxyphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2672864.png)